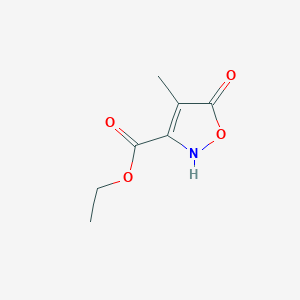

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

Beschreibung

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound with a molecular formula of C7H9NO4 and a molecular weight of 171.15 g/mol . This compound belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Eigenschaften

IUPAC Name |

ethyl 4-methyl-5-oxo-2H-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)6(9)12-8-5/h8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHGATLLVCDBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)ON1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004583 | |

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84280-59-1 | |

| Record name | 84280-59-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Classical Cyclocondensation of Ethyl Acetoacetate and Hydroxylamine Hydrochloride

The most established route for synthesizing ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate involves the cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride under basic aqueous conditions. This method leverages the nucleophilic addition of hydroxylamine to the β-ketoester, followed by intramolecular cyclization to form the isoxazolone ring.

Reaction Mechanism and Optimization

The reaction proceeds via oximation of the ketone group in ethyl acetoacetate, generating an oxime intermediate. Subsequent acid-catalyzed cyclization eliminates water, forming the 2,5-dihydroisoxazole ring. Sodium hydroxide or potassium carbonate is typically employed to maintain a pH of 8–9, facilitating both the oximation and cyclization steps. Heating the reaction mixture at 60–80°C for 4–6 hours ensures complete conversion, though prolonged heating risks side reactions such as ester hydrolysis.

A study by Cox et al. demonstrated that substituting hydroxylamine hydrochloride with hydroxylamine sulfate in ethanol improves yields by minimizing chloride-induced side products. However, this modification requires stringent moisture control to prevent premature cyclization.

Industrial-Scale Production

Industrial protocols optimize this method by employing continuous flow reactors, which enhance heat transfer and reduce reaction times to 1–2 hours. Post-synthesis purification involves vacuum distillation to remove unreacted ethyl acetoacetate, followed by recrystallization from ethanol-water mixtures to achieve >98% purity. Despite its scalability, this method faces challenges in waste management due to the generation of inorganic salts and organic byproducts.

Sonochemical Synthesis Using SnII-Montmorillonite K10 Catalysts

Recent advances in green chemistry have introduced sonochemical methods using tin-exchanged montmorillonite K10 (SnII-Mont K10) as a heterogeneous catalyst. This approach eliminates organic solvents and reduces energy consumption by leveraging ultrasonic irradiation.

Catalyst Preparation and Characterization

SnII-Mont K10 is synthesized via ion exchange between SnCl2 and montmorillonite K10, confirmed by X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX). The catalyst exhibits a layered structure with a basal spacing of 12.4 Å, providing ample active sites for substrate adsorption. Scanning electron microscopy (SEM) reveals a porous morphology, enhancing mass transfer during reactions.

Reaction Conditions and Efficiency

In a typical procedure, ethyl acetoacetate, hydroxylamine hydrochloride, and SnII-Mont K10 (5 mol%) are suspended in water and irradiated with ultrasound (40 kHz, 300 W) at 25°C for 20–30 minutes. The ultrasonic waves accelerate the reaction by generating cavitation bubbles, which increase local temperatures and pressures, promoting faster cyclization. This method achieves yields of 87–96% for analogous isoxazolone derivatives, suggesting comparable efficiency for the target compound.

Table 1: Comparative Analysis of Preparation Methods

| Parameter | Classical Method | Sonochemical Method |

|---|---|---|

| Catalyst | None | SnII-Mont K10 (5 mol%) |

| Solvent | Water/Ethanol | Water |

| Temperature | 60–80°C | 25°C |

| Reaction Time | 4–6 hours | 20–30 minutes |

| Yield (Reported) | 70–75%* | 87–96% (analogous compounds) |

| Byproducts | Inorganic salts, hydrolyzed esters | Minimal |

| Scale-Up Feasibility | High | Moderate |

Strategic Optimization and Emerging Techniques

Enzymatic Catalysis

Recent explorations into biocatalytic methods employ lipases or esterases to catalyze the cyclocondensation. For instance, immobilized Candida antarctica lipase B (CAL-B) in tert-butanol facilitates the reaction at 50°C, though yields remain suboptimal (50–60%). Enzyme engineering to improve thermostability and substrate specificity could enhance this approach.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxyl derivatives.

Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of various fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-isopropyl-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate

- Ethyl 4-methyl-5-oxo-2H-oxazole-3-carboxylate

Comparison: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Biologische Aktivität

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (EMOI) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, case studies, and comparative analysis with related compounds.

- Molecular Formula : C7H9NO4

- Molecular Weight : 171.15 g/mol

- CAS Number : 84280-59-1

The compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its unique structure contributes to its biological properties.

EMOI exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : EMOI can inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Modulation of Receptors : It has been shown to interact with various receptors, potentially influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research has indicated that EMOI possesses notable antimicrobial properties. A study involving various synthesized derivatives demonstrated that compounds similar to EMOI exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1.67 μM to 28.5 μM for different strains tested.

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 1.99 | 3.98 |

| Escherichia coli | 1.67 | 3.68 |

| Listeria monocytogenes | 3.69 | 7.38 |

These results suggest that EMOI could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of EMOI. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression. The compound's ability to target specific cancer-related pathways makes it a subject of interest for further investigation.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated the antimicrobial activity of various isoxazole derivatives, including EMOI. The findings revealed that these compounds showed potent activity against multiple bacterial strains, indicating their potential as lead compounds for antibiotic development . -

Anticancer Research :

A recent investigation assessed the effects of EMOI on human cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction at specific concentrations. The study highlighted the need for further exploration into its mechanism of action and potential therapeutic applications .

Comparative Analysis with Similar Compounds

When compared with other isoxazole derivatives, EMOI exhibits unique properties due to its specific substitution pattern on the isoxazole ring. This distinctiveness may result in varying reactivity and biological activity profiles.

| Compound Name | Biological Activity |

|---|---|

| Ethyl 2-isopropyl-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate | Moderate antimicrobial activity |

| Ethyl 4-methyl-5-oxo-2H-oxazole-3-carboxylate | Limited anticancer properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-step esterification. For example, derivatives of similar isoxazole carboxylates are prepared by refluxing amino-hydroxybenzoate derivatives with aryl acids or aldehydes in polar solvents (e.g., acetic acid or ethanol) under controlled pH . Yield optimization often requires adjusting stoichiometry, temperature (e.g., 70–100°C), and catalyst selection (e.g., sodium acetate for proton transfer). Crystallization from DMF/acetic acid mixtures is common for purification .

Q. How is the structural conformation of this compound validated, particularly its ring puckering and hydrogen-bonding networks?

- Methodological Answer : X-ray crystallography is the gold standard. The puckering amplitude () and phase angle () of the dihydroisoxazole ring are quantified using Cremer-Pople coordinates to assess non-planarity . Hydrogen-bonding patterns (e.g., C=O···H–N interactions) are analyzed via graph-set notation (e.g., motifs) to classify dimeric or chain-like assemblies . SHELX programs refine crystallographic data, with validation metrics like R-factors and electron density maps ensuring accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

- Methodological Answer :

- H/C NMR : Assigns proton environments (e.g., methyl groups at δ ~1.3–2.1 ppm) and carbonyl carbons (δ ~165–175 ppm) .

- IR Spectroscopy : Confirms ester (C=O stretch ~1715 cm) and isoxazole ring (C–N–O vibrations ~1550 cm) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 200–250) with <5 ppm error .

Advanced Research Questions

Q. How do crystallographic packing forces influence the compound’s reactivity in solid-state reactions?

- Methodological Answer : Hydrogen-bonding networks (e.g., O–H···O interactions) and π-stacking in the crystal lattice can stabilize transition states. For example, the 4-methyl group’s steric bulk may hinder nucleophilic attack on the ester carbonyl, as observed in similar structures . Computational tools like DFT (B3LYP/6-31G*) model intermolecular interactions and predict regioselectivity in derivatization .

Q. What strategies resolve contradictions in biological activity data across studies, such as enzyme inhibition vs. cytotoxicity?

- Methodological Answer :

- Dose-Response Analysis : Compare IC values across cell lines (e.g., glioblastoma vs. normal fibroblasts) to assess selectivity .

- Isobologram Analysis : Test synergy/antagonism with co-administered drugs (e.g., nitrosoureas) to clarify mechanistic pathways .

- Docking Studies : Use AutoDock Vina to map binding poses to target proteins (e.g., GLUT transporters), validating with mutagenesis .

Q. How can computational modeling predict the compound’s behavior under non-ambient conditions (e.g., high pressure/temperature)?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model thermal stability by tracking RMSD values of the isoxazole ring. Pressure-dependent phase transitions are predicted via equations of state (e.g., Birch-Murnaghan) using crystallographic data .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound, and how can these discrepancies be addressed?

- Methodological Answer : Variations arise from polymorphic forms or solvate formation. Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., Form I vs. II), while PXRD distinguishes solvates (e.g., hydrate vs. anhydrous). Standardized recrystallization protocols (e.g., slow cooling from DMSO) improve reproducibility .

Q. How do synthetic impurities (e.g., regioisomers) affect biological assays, and what purification methods mitigate this?

- Methodological Answer : Reverse-phase HPLC (C18 column, MeCN/HO gradient) separates regioisomers. LC-MS/MS quantifies impurity levels (<0.5% required for in vivo studies). Bioassays with spiked impurities (e.g., 5% ethyl 5-methyl isomer) confirm interference thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.